molecular formula C20H19F6NO.HCl B125254 L-733,061 hydrochloride CAS No. 148687-76-7

L-733,061 hydrochloride

Cat. No.: B125254
CAS No.: 148687-76-7
M. Wt: 439.8 g/mol
InChI Key: DYEUTIUITGHIEO-JAXOOIEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

L-733,061 hydrochloride acts as an antagonist for the NK1 receptor . This means that it binds to the NK1 receptor and inhibits its activation by substance P . The interaction between this compound and the NK1 receptor is characterized by high affinity, with Ki values reported to be in the nanomolar range .

Cellular Effects

In cellular contexts, this compound can influence various processes through its antagonistic action on the NK1 receptor . For instance, it can inhibit the mobilization of intracellular calcium ions induced by substance P, a process that is crucial for various cellular functions including cell signaling and gene expression . Moreover, this compound can also exert cytotoxic effects on certain cell types, such as COLO 858 cells .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its binding to the NK1 receptor and subsequent inhibition of receptor activation . This prevents the downstream signaling events typically triggered by the binding of substance P to the NK1 receptor . As a result, this compound can modulate various molecular processes, including calcium ion mobilization, gene expression, and potentially, cell survival .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, its cytotoxic effects on COLO 858 cells have been observed to be concentration-dependent and to increase with longer incubation times

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit plasma extravasation induced by electrical stimulation in a dose-dependent manner

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently not well-characterized in the literature. Given its role as an NK1 receptor antagonist, it may potentially influence pathways related to substance P signaling .

Subcellular Localization

As an NK1 receptor antagonist, it is likely to exert its effects at the cell membrane, where the NK1 receptor is typically localized .

Preparation Methods

The synthesis of L-733,061 hydrochloride involves a stereoselective nitro-Mannich reaction, also known as the aza-Henry reaction. This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. The process is highly versatile and can be used to create a wide range of biologically active compounds . Industrial production methods typically involve the use of transition metal complexes and organocatalysts to achieve high levels of asymmetric induction .

Chemical Reactions Analysis

L-733,061 hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include dichloromethane, ether, tetrahydrofuran, hexane, and dimethylformamide . Major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development .

Comparison with Similar Compounds

L-733,061 hydrochloride is unique in its high selectivity and potency as a neurokinin-1 receptor antagonist. Similar compounds include:

These compounds share similar therapeutic potentials but differ in their chemical properties and specific applications.

Properties

IUPAC Name

(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEUTIUITGHIEO-JAXOOIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468719
Record name L-733,061 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148687-76-7
Record name L-733,061 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.